molecular formula C21H10N2O6S B2970181 8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one CAS No. 683259-00-9

8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2970181
CAS No.: 683259-00-9
M. Wt: 418.38
InChI Key: DCXRCGOZACZCJY-UHFFFAOYSA-N
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Description

8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by bromination to form 3-(2-bromoacetyl)-2H-chromen-2-one. This intermediate is then treated with thiosemicarbazide and disubstituted isomeric isatins in a one-pot reaction to yield the target compound . The reaction conditions often involve the use of solvents like DMF and ethanol, with acetic acid as a catalyst.

Chemical Reactions Analysis

8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

8-nitro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

Properties

IUPAC Name

8-nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10N2O6S/c24-20-13(8-11-4-1-2-7-17(11)28-20)15-10-30-19(22-15)14-9-12-5-3-6-16(23(26)27)18(12)29-21(14)25/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXRCGOZACZCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=C(C(=CC=C5)[N+](=O)[O-])OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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